molecular formula C9H18BNO4 B144304 1-N-Boc-pyrrolidin-2-ylboronic acid CAS No. 149682-75-7

1-N-Boc-pyrrolidin-2-ylboronic acid

Cat. No. B144304
M. Wt: 215.06 g/mol
InChI Key: UIIUYLRUCQCTST-UHFFFAOYSA-N
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Description

1-N-Boc-pyrrolidin-2-ylboronic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to its synthesis and properties. For instance, the synthesis of chiral N-heterocyclic allylboronates involves the borylative dearomatization of pyrroles, which could be a related process to the synthesis of 1-N-Boc-pyrrolidin-2-ylboronic acid .

Synthesis Analysis

The synthesis of related compounds involves several innovative approaches. For example, the enantioselective synthesis of five-membered N-heterocyclic allylboronates is achieved using a copper(I) catalyst, which could potentially be adapted for the synthesis of 1-N-Boc-pyrrolidin-2-ylboronic acid . Additionally, the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) leads to the formation of pyrrolidin-2-ones, which are structurally similar to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the structure of a pyridine derivative containing a nitrogen-containing heterocycle and a borate ester group was elucidated using MS, NMR, and infrared spectrum, as well as X-ray diffraction . These methods could be applied to determine the molecular structure of 1-N-Boc-pyrrolidin-2-ylboronic acid.

Chemical Reactions Analysis

The papers describe several chemical reactions involving pyrrolidine derivatives. The borylcopper(I) species reacts with pyrrole-2-carboxylates to form pyrrolidine-type allylboronates . Additionally, the cyclisation of N-(2-alken-1-yl)amides leads to trisubstituted pyrrolidin-2-ones . These reactions could provide insights into the reactivity of 1-N-Boc-pyrrolidin-2-ylboronic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-N-Boc-pyrrolidin-2-ylboronic acid are not directly discussed, the properties of similar compounds can be inferred. For example, the crystal structure and vibrational spectral studies of a related pyridine derivative provide information on its stability and characteristic vibrational absorption bands . The novel pyridine-2,6-dicarboxylic acid calcium boric acid hydrate's crystal stability is influenced by hydrogen bonding , which could also be relevant to the stability of 1-N-Boc-pyrrolidin-2-ylboronic acid.

Scientific Research Applications

Asymmetric Catalysis

1-N-Boc-pyrrolidin-2-ylboronic acid plays a crucial role in asymmetric catalysis. For instance, it is used in enamine-Lewis acid cooperative bifunctional catalysis, notably in asymmetric aldol reactions (Arnold et al., 2008). Another application is in the enantioselective deprotonation processes, which are pivotal for producing various enantioselective compounds (Wu et al., 1996).

Cross-Coupling Reactions

This compound is also utilized in Suzuki–Miyaura cross-coupling reactions. For example, it has been used to synthesize 3-hetarylpyrroles, demonstrating its utility in creating complex organic structures (Matyugina et al., 2020).

Synthesis of Aldehydes and Pyrroles

1-N-Boc-pyrrolidin-2-ylboronic acid is instrumental in synthesizing alpha-(N-Boc-2-pyrrolidinyl) aldehydes through the Brønsted acid-catalyzed aza-Ferrier reaction (Tayama et al., 2008). It's also used in the synthesis of novel heterocycles and tryptamines, contributing to the development of new pharmaceuticals (Nicolaou et al., 2009).

Synthesis of Functionalized Compounds

It aids in the synthesis of various functionalized compounds, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid (Guoqua, 2014), and is used in the synthesis of N-Boc-amino pyrrolidine derivatives (Campos et al., 2006).

Safety And Hazards

1-N-Boc-pyrrolidin-2-ylboronic acid is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this chemical .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUYLRUCQCTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376284
Record name 1-N-Boc-pyrrolidin-2-ylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-pyrrolidin-2-ylboronic acid

CAS RN

149682-75-7
Record name 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Boc-pyrrolidin-2-ylboronic acid
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Record name 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
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Synthesis routes and methods I

Procedure details

N-acetyl-gly-boroproline 5 was prepared according to the synthetic route of FIG. 1. Metallation of tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine, Sigma-Aldrich Co.) in THF with sec-butyllithium, followed by addition of trimethylborate gave 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid 1 after quenching with aqueous NaOH and extraction. Borate esterification with the (1S, 2S, 3R, 5S), (+)-pinanediol in methyl, tert-butyl ether (MTBE) gave borate ester 2. Acid hydrolysis of the BOC protecting group and selective crystallization in isopropyl alcohol gave (+)-pinane 1-pyrrolidin-2-yl-2-boronate 3. Coupling of 3 and N-acetyl glycine with EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and DiPEA (diisopropylethylamine gave the pinane borate of N-acetyl-gly-boroproline 4. Borate exchange of 4 with phenylboronic acid in MTBE and water gave N-acetyl-gly-boroproline 5.
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Synthesis routes and methods II

Procedure details

N-acetyl-gly-boroproline 5 was prepared from tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine, Aldrich), according to the synthetic route of FIG. 1 and Example 6. Metallation of N-t-BOC-pyrrolidine in THF with sec-butyllithium was followed by addition of trimethylborate to give 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid 1. Borate esterification with the single enantiomer, (+)-pinanediol in tert-butyl methyl ether (MTBE) gave pinane ester 2 (Coutts et al (1994) Tetrahedron Letters 35(29):5109-5112; Kelly et al (1993) Tetrahedron 49:1009-1016). Acid hydrolysis of the BOC group and selective crystallization gave (+)-pinane 1-pyrrolidin-2-yl-2-boronate 3. Coupling of 3 and N-acetyl glycine with EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole) gave the pinane borate of N-acetyl-gly-boroproline 4. Borate exchange of 4 with phenylboronic acid gave N-acetyl-gly-boroproline 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang, N Wierich, J Zhang, CG Daniliuc… - Journal of the …, 2023 - ACS Publications
… The sterically more hindered 1-N-Boc-pyrrolidin-2-ylboronic acid also engaged in the alkyloximation to give 5n (70%). Tertiary APEs were suitable radical precursors, and 1-adamantyl-…
Number of citations: 3 pubs.acs.org

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